molecular formula C22H22N2O6S B2697460 METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE CAS No. 714262-72-3

METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE

Cat. No.: B2697460
CAS No.: 714262-72-3
M. Wt: 442.49
InChI Key: RJSWXUXIBNWNMA-UHFFFAOYSA-N
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Description

METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE is a complex organic compound with the molecular formula C37H32N8O6S2 and a molecular weight of 748.846 g/mol . This compound is notable for its intricate structure, which includes a benzoate ester, an ethoxyanilino group, and a dioxopyrrolidinyl moiety.

Preparation Methods

The synthesis of METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves multiple steps, typically starting with the preparation of the benzoate ester and the ethoxyanilino intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE include:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-3-30-17-10-6-15(7-11-17)23-19(25)13-31-18-12-20(26)24(21(18)27)16-8-4-14(5-9-16)22(28)29-2/h4-11,18H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSWXUXIBNWNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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